In-Depth Technical Guide: 2,4,6-Trichloropyrimidine-5-carbaldehyde
In-Depth Technical Guide: 2,4,6-Trichloropyrimidine-5-carbaldehyde
CAS Number: 50270-27-4
This technical guide provides a comprehensive overview of 2,4,6-Trichloropyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds, particularly for applications in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
2,4,6-Trichloropyrimidine-5-carbaldehyde is a highly reactive trifunctional pyrimidine derivative. The presence of three chlorine atoms and an aldehyde group makes it a versatile building block for the synthesis of a wide range of more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 50270-27-4 | |
| Molecular Formula | C₅HCl₃N₂O | |
| Molecular Weight | 211.43 g/mol | |
| Appearance | White to brown solid | [1] |
| Melting Point | 131-132 °C | [1] |
| Boiling Point | 278.6 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | |
| InChI Key | KVJIRFGNHAAUNQ-UHFFFAOYSA-N | |
| SMILES | C(=O)C1=C(N=C(N=C1Cl)Cl)Cl |
Table 2: Spectroscopic Data
| Spectroscopy | Data Interpretation |
| ¹H NMR | A singlet corresponding to the aldehyde proton is expected. |
| ¹³C NMR | Signals for the pyrimidine ring carbons and the carbonyl carbon of the aldehyde are expected. |
| IR | Characteristic peaks for C=O (aldehyde) and C-Cl stretching are expected. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight is expected. |
Synthesis and Experimental Protocols
The most common method for the synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde is the Vilsmeier-Haack reaction, starting from barbituric acid. This one-pot reaction involves both chlorination and formylation.
Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from the literature and provides a detailed procedure for the synthesis.
Materials:
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Barbituric acid
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Ice
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Sodium metabisulfite (for purification)
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Three-necked round-bottom flask
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Mechanical stirrer
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Reflux condenser
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Dropping funnel
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Büchner funnel
Procedure:
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Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cool 9.32 mL (100 mmol) of DMF in an ice bath. Slowly add 66 mL (710 mmol) of POCl₃ dropwise under continuous stirring.
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Addition of Barbituric Acid: To the cooled POCl₃-DMF mixture, add 12.8 g (100 mmol) of barbituric acid in portions with vigorous stirring. The mixture will solidify and change color from orange-yellow to yellowish-white.
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Reaction Heating: Cautiously increase the temperature of the reaction mixture to 50°C and maintain it for 6 hours. Subsequently, slowly raise the temperature to 85°C. A color change from yellowish-white to red-yellow will be observed.
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Reaction Completion: Maintain the reaction mixture at 85°C for 20 hours.
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Isolation: A yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde will form. Cool the mixture and filter the precipitate using a Büchner funnel.
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Purification: The crude product can be purified by treatment with sodium metabisulfite. Dry the purified product. A typical yield is around 46%.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates HCl vapors. POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
General Protocol for Reaction with Amines
2,4,6-Trichloropyrimidine-5-carbaldehyde readily undergoes nucleophilic aromatic substitution (SNAr) with amines. The chlorine atoms on the pyrimidine ring can be selectively replaced by controlling the reaction conditions.
Materials:
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2,4,6-Trichloropyrimidine-5-carbaldehyde
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Desired amine (e.g., aniline, aliphatic amines)
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Solvent (e.g., ethanol, dichloromethane)
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Base (e.g., triethylamine, if necessary)
Procedure:
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Dissolution: Dissolve 2,4,6-Trichloropyrimidine-5-carbaldehyde in a suitable solvent in a round-bottom flask.
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Addition of Amine: Add the amine (typically 1-2 equivalents) to the solution. If the amine salt is used, a base like triethylamine may be required to liberate the free amine.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent. The crude product can be purified by recrystallization or column chromatography.
Applications in Synthesis
2,4,6-Trichloropyrimidine-5-carbaldehyde is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including:
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Reactive Dyes: The aldehyde group can be condensed with aromatic amines to form azomethine dyes, while the chlorine atoms act as reactive sites for covalent bonding to fabrics.
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Pyrazolopyrimidines: Reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidine scaffolds, which are of interest in medicinal chemistry.
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Fused Pyrimidine Systems: The reactivity of the chlorine and aldehyde groups allows for the construction of various fused heterocyclic systems.
Visualizations
Synthesis Workflow
Caption: Vilsmeier-Haack synthesis workflow.
Reactivity and Derivatization Pathway
Caption: Key reaction pathways for derivatization.
Handling and Safety
2,4,6-Trichloropyrimidine-5-carbaldehyde is a reactive and potentially hazardous chemical. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
